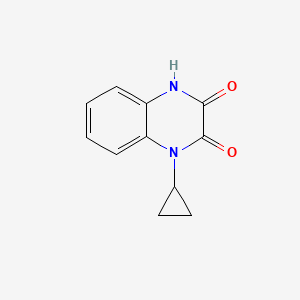
1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione
Vue d'ensemble
Description
Synthesis Analysis
An efficient synthesis of 1,4-dihydroquinoxaline-2,3-dione has been achieved in a one-pot reaction at room temperature from substituted o-phenylene diamine and oxalic acid under solvent-free conditions .
Molecular Structure Analysis
The molecular structure of 1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione is based on quinoxaline, a bicyclic compound consisting of a benzene ring fused to a pyrazine ring .
Chemical Reactions Analysis
The Diels-Alder reaction, a [4 + 2] cycloaddition, is a potential reaction for quinoxaline derivatives, resulting in the formation of a six-membered ring .
Physical And Chemical Properties Analysis
The general formula for a cycloalkane composed of n carbons is CnH2n . For this compound, the molecular formula is C11H10N2O2, indicating that it is not a cycloalkane but a derivative of quinoxaline.
Applications De Recherche Scientifique
Chemical Transformations and Reactivity
One study discusses the chemistry of cycloproparene derivatives, showcasing typical quinone characteristics in Diels–Alder cycloadditions, which might provide insight into the reactivity of related quinoxaline diones (Halton, B., Jones, C., Kay, A., Margetić, D., & Sretenovic, S., 2000). Although not directly about "1-Cyclopropyl-1,4-dihydroquinoxaline-2,3-dione," this research highlights the potential for chemical transformations within this class of compounds.
Novel Compound Synthesis
Research focused on the formation of tetrahydroquinoxaline derivatives from reactions involving cyclohexane-1,2-dione dioxime, provides a foundation for synthesizing structurally related compounds, potentially including variations of quinoxaline diones (Gatilov, Y. V., & Samsonov, V., 2015).
Antimicrobial Properties
A study evaluating gyrase resistance mutants to guide the selection of quinazoline-diones sheds light on the antimicrobial potential of compounds within this family, including "this compound" (German, N., Malik, M., Rosen, J., Drlica, K., & Kerns, R., 2008). This suggests its possible use in developing new antimicrobial agents.
Crystal Structure Analysis
The crystal structure of related compounds, such as "1,4-Dihydroquinoxaline-2,3-dione–5-nitroisophthalic acid–water," has been analyzed, indicating how molecular interactions and hydrogen bonding could influence the physical properties and reactivity of quinoxaline diones (Wang, M.-F., 2011).
Corrosion Inhibition
Another study investigates the corrosion inhibition capabilities of a synthesized quinoxaline dione derivative on mild steel, suggesting that "this compound" could be explored for its potential applications in corrosion protection (Zouitini, A., Rodi, Y., Ouzidan, Y., Chahdi, F. O., Mokhtarі, M., Abdеl-Rahman, І., Essassi, E., Aouniti, A., Hammouti, B., & Elmsellem, H., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-cyclopropyl-1H-quinoxaline-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-10-11(15)13(7-5-6-7)9-4-2-1-3-8(9)12-10/h1-4,7H,5-6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVGJIKVRHRZHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3NC(=O)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,6aS)-5-benzyl-2-phenyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2554503.png)
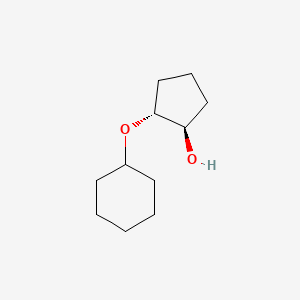

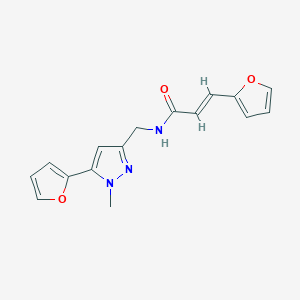
![2-Chloro-1-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-oxa-7-azaspiro[3.4]octan-7-yl]ethanone](/img/structure/B2554507.png)
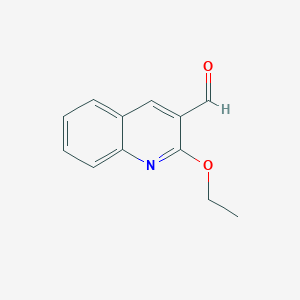


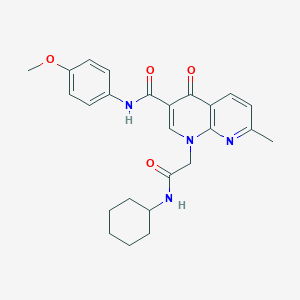
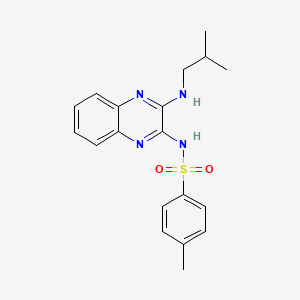
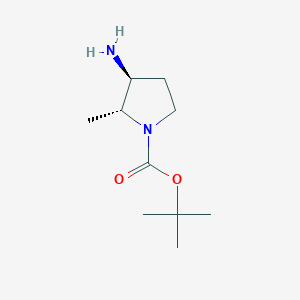
![3-[(4-bromophenyl)sulfanyl]-1-(2-methoxy-5-nitrophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2554521.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2554525.png)